Cas no 2034512-02-0 (N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide)

N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide
- AKOS032466544
- F6542-6057
- 2034512-02-0
- N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
-
- Inchi: 1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14)
- InChI Key: CKWRAYBDHVVXJR-UHFFFAOYSA-N
- SMILES: O1CCC(C(NCC2C=C(C)OC=2C)=O)C1
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 51.5Ų
N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6542-6057-40mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6542-6057-50mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 90%+ | 50mg |
$240.0 | 2023-05-11 | |
Life Chemicals | F6542-6057-5μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-5mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-30mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-4mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6542-6057-20μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-2μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-25mg |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6542-6057-10μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
2034512-02-0 | 10μmol |
$103.5 | 2023-09-08 |
N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide
Introduction to N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide (CAS No. 2034512-02-0)
N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide (CAS No. 2034512-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical and biological properties, making it a promising candidate for various applications in medicinal chemistry. The structural features of this molecule, particularly its 2,5-dimethylfuran-3-yl moiety and the methyloxolane-3-carboxamide backbone, contribute to its distinctive reactivity and potential biological activity.
The synthesis of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the functionalization of the 2,5-dimethylfuran ring, which is a key structural component responsible for the compound's unique properties. This step often involves selective substitution reactions that introduce the necessary functional groups while maintaining the integrity of the furan core.
Once the 2,5-dimethylfuran-3-yl group is appropriately modified, the next step involves the incorporation of the methyloxolane-3-carboxamide moiety. This transformation is typically achieved through condensation reactions or nucleophilic additions, depending on the specific synthetic route employed. The choice of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for pharmaceutical applications.
The biological activity of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide has been extensively studied in recent years. Research has shown that this compound exhibits potential as an inhibitor of various enzymatic targets, making it a valuable scaffold for drug discovery. Specifically, studies have indicated that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings have prompted further investigation into its therapeutic potential.
In particular, the methyloxolane-3-carboxamide moiety has been identified as a key pharmacophore responsible for many of its biological effects. This group not only contributes to the compound's solubility and bioavailability but also plays a crucial role in its interactions with biological targets. The presence of the 2,5-dimethylfuran-3-yl substituent further enhances its pharmacological profile by providing additional sites for molecular recognition and binding.
The latest research in this field has also explored the use of computational methods to predict and optimize the activity of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide. Techniques such as molecular docking and quantum mechanical calculations have been employed to understand its mode of action at a molecular level. These studies have provided valuable insights into how modifications to its structure can enhance its potency and selectivity.
In addition to its potential therapeutic applications, N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide has also been investigated for its role in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. The ability to fine-tune its properties through structural modifications offers exciting possibilities for innovation in this area.
The industrial production of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide is another area of active research. Manufacturers are continuously seeking more efficient and sustainable synthetic routes to meet growing demand. Advances in green chemistry principles have led to the development of processes that minimize waste and reduce environmental impact while maintaining high product quality.
The regulatory landscape surrounding this compound is also evolving. As more data becomes available on its safety and efficacy, regulatory agencies are updating guidelines to ensure that it can be safely used in both research and commercial applications. This ongoing process underscores the importance of rigorous testing and documentation in pharmaceutical development.
In conclusion, N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide strong>(CAS No. 2034512-02) represents a fascinating example of how structural innovation can lead to compounds with significant biological and material science applications. Its unique chemical properties make it a valuable tool for researchers exploring new frontiers in drug discovery and advanced materials development.
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